2-(2-Chloroethyl)-1-propylpiperidine
Overview
Description
2-(2-Chloroethyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that contain a six-membered ring with one nitrogen atom This compound is characterized by the presence of a 2-chloroethyl group and a propyl group attached to the piperidine ring
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloroethyl)-1-propylpiperidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents , which are known for their anticancer properties .
Mode of Action
This compound interacts with its target by binding to DNA and crosslinking two strands . This prevents cell duplication as it inhibits DNA synthesis and RNA transcription from the affected DNA . The compound achieves this by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to the inhibition of cell division . This results in the prevention of tumor growth, making it an effective anticancer agent
Pharmacokinetics
Similar compounds like nitrogen mustards are known to be rapidly absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted via the kidneys . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of cell division, leading to the prevention of tumor growth . This is achieved through the compound’s interaction with DNA, causing fragmentation and preventing DNA synthesis and RNA transcription . The compound’s action can lead to cell death, contributing to its anticancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances or compounds in the environment can potentially interact with this compound, altering its effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1-propylpiperidine typically involves the reaction of 1-propylpiperidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethyl)-1-propylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known blister agent with similar alkylating properties.
2-Chloroethanol: A simpler compound with a chloroethyl group, used in various industrial applications.
Bis(2-chloroethyl) ether: Another compound with two chloroethyl groups, used in organic synthesis.
Uniqueness
2-(2-Chloroethyl)-1-propylpiperidine is unique due to its piperidine ring structure, which imparts specific chemical properties and potential biological activities. The presence of both a chloroethyl group and a propyl group makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
2-(2-chloroethyl)-1-propylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN/c1-2-8-12-9-4-3-5-10(12)6-7-11/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOSVZSWNSLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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